molecular formula C15H24ClNO2 B1424562 3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-37-0

3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1424562
CAS RN: 1219964-37-0
M. Wt: 285.81 g/mol
InChI Key: PTNCBMQDSAYDFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H24ClNO2. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

The pyrrolidine ring in “this compound” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . The presence of the pyrrolidine ring and the various substituents attached to it contribute to its unique properties .

Scientific Research Applications

Chemical Synthesis

3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride has been involved in the synthesis of various chemical compounds. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds. This process involved reactions with N-substituted pyrrolidinones carrying chlorine atoms and alkaline methoxide in methanol (Ghelfi et al., 2003).

Natural Product Isolation and Synthesis

In a study by Cantín et al. (1999), new natural products with in vivo anti-juvenile-hormone activity and insecticidal activity were synthesized. These compounds were initially isolated from Penicillium brevicompactum Dierckx and synthesized using a reaction sequence that included aminolysis with pyrrolidine (Cantín et al., 1999).

Anti-inflammatory Applications

Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones and evaluated them for anti-inflammatory and analgesic activities. These compounds were found to possess anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. One of the compounds, N-methoxy-pyrrolidin-2-one, was highlighted for its safety margin, suggesting potential applications in clinical settings (Ikuta et al., 1987).

Synthesis of Heterocyclic Compounds

Bencková and Krutošíková (1997) conducted research on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, important for developing new chemical entities. They utilized pyrrolidine derivatives in their synthesis process (Bencková & Krutošíková, 1997).

Structural Studies

Mohammat et al. (2008) examined the structural characteristics of a compound related to pyrrolidin-2-one, providing insights into its molecular arrangement and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Mohammat et al., 2008).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives, such as “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride”, is often related to their interaction with biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-[(2-methoxy-4-propylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h5-6,9,13,16H,3-4,7-8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNCBMQDSAYDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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